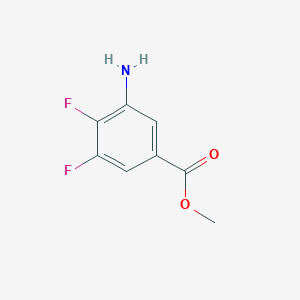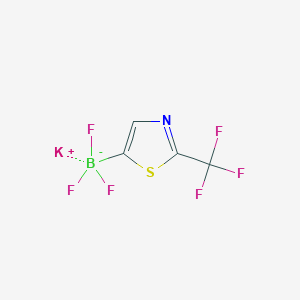
Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate is a specialized organoboron compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group and a thiazole ring, which contribute to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate typically involves the reaction of a suitable boronic acid or boronate ester with potassium fluoride in the presence of a trifluoromethylating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to yield borohydrides or other reduced boron species.
Substitution: The trifluoromethyl and thiazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, borohydrides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.
Biology: The compound is utilized in the development of fluorescent probes and imaging agents due to its unique chemical properties.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl and thiazole groups. These groups enhance the compound’s reactivity and stability, allowing it to interact with different molecular targets and pathways. The compound can form stable complexes with transition metals, which are crucial for its catalytic activity in cross-coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(trifluoromethyl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium pentafluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate is unique due to the presence of the thiazole ring, which imparts distinct chemical properties compared to other trifluoroborate compounds. This uniqueness makes it particularly valuable in applications requiring high reactivity and stability, such as in advanced material synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C4HBF6KNS |
|---|---|
Molekulargewicht |
259.03 g/mol |
IUPAC-Name |
potassium;trifluoro-[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide |
InChI |
InChI=1S/C4HBF6NS.K/c6-4(7,8)3-12-1-2(13-3)5(9,10)11;/h1H;/q-1;+1 |
InChI-Schlüssel |
VYTQZGSJPQKTOQ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CN=C(S1)C(F)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



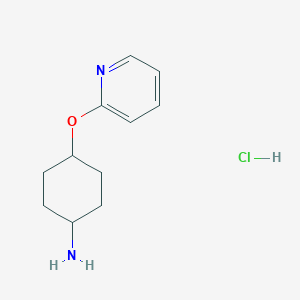
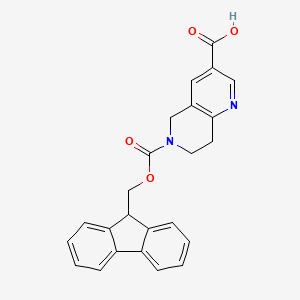

![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
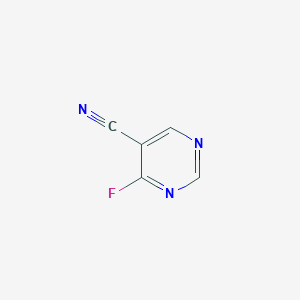
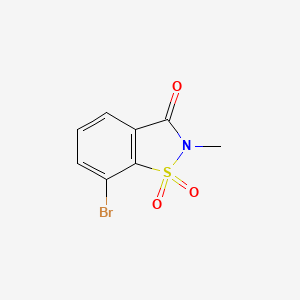
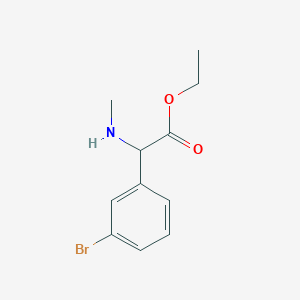
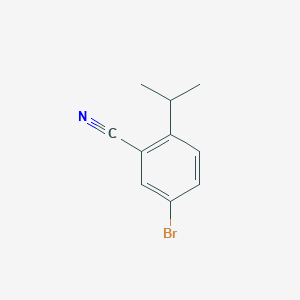
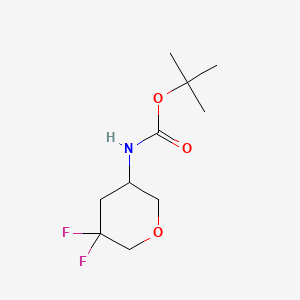
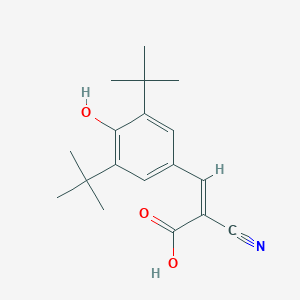
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
